An In-depth Technical Guide to 3-Methylazetidine-2-carboxylic Acid: A Chiral Building Block for Drug Discovery
An In-depth Technical Guide to 3-Methylazetidine-2-carboxylic Acid: A Chiral Building Block for Drug Discovery
This guide provides a comprehensive overview of 3-Methylazetidine-2-carboxylic acid, a valuable and versatile chiral building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, stereoselective synthesis, and its emerging applications in medicinal chemistry, offering field-proven insights and detailed methodologies.
Introduction: The Significance of the Azetidine Scaffold
Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their inherent ring strain and three-dimensional structure offer a unique conformational rigidity that can enhance the pharmacological properties of drug candidates.[1] Specifically, azetidine-2-carboxylic acids, as constrained analogs of proline, are of particular interest for their ability to introduce specific turns and conformations in peptides and peptidomimetics, thereby influencing their biological activity.[2] The introduction of a methyl group at the 3-position of the azetidine ring provides an additional stereocenter, offering finer control over the molecule's spatial orientation and its interaction with biological targets.
Core Compound Identification and Properties
3-Methylazetidine-2-carboxylic acid is a non-proteinogenic amino acid. Due to the presence of two stereocenters at the C2 and C3 positions, it can exist as four possible stereoisomers. The properties of the most commonly available or synthesized isomers are detailed below.
CAS Numbers and Stereoisomers
The specific stereochemistry of 3-Methylazetidine-2-carboxylic acid is crucial for its biological activity and application. The two most relevant enantiomeric pairs are:
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(2R,3S)-3-methylazetidine-2-carboxylic acid: This isomer is commercially available and is often used in the synthesis of novel chemical entities.
-
(2S,3R)-3-Methylazetidine-2-carboxylic acid: This enantiomer is also a key building block in synthetic chemistry.
| Stereoisomer | CAS Number |
| (2R,3S)-3-methylazetidine-2-carboxylic acid | 929562-82-3 |
| (2S,3R)-3-Methylazetidine-2-carboxylic acid | 1932255-43-0[3] |
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of 3-Methylazetidine-2-carboxylic acid. It is important to note that experimental data for specific isomers can be limited, and some properties may be predicted or sourced from supplier data.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | [3] |
| Molecular Weight | 115.13 g/mol | [3] |
| Physical Form | Solid | |
| Purity | Typically ≥97% (commercially available) | |
| Storage Temperature | Refrigerated storage is recommended. |
Spectral Data
While specific spectra are proprietary, commercial suppliers indicate the availability of Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) data for the stereoisomers of 3-Methylazetidine-2-carboxylic acid.[3] These analytical techniques are essential for confirming the structure and purity of the synthesized or purchased compound. A representative ¹³C NMR chemical shift for an α-methyl azetidine derivative has been reported, which can be a useful reference.[4]
Stereoselective Synthesis of 3-Methylazetidine-2-carboxylic Acid
The controlled synthesis of specific stereoisomers of 3-Methylazetidine-2-carboxylic acid is a critical aspect of its application. A plausible and efficient method for the stereoselective synthesis can be adapted from established procedures for similar 3-substituted azetidine-2-carboxylic acids, often starting from readily available chiral precursors like amino acids. A potential synthetic route starting from L-allothreonine is outlined below.
Synthetic Workflow
The following diagram illustrates a conceptual workflow for the stereoselective synthesis of (2S,3R)-3-Methylazetidine-2-carboxylic acid from L-allothreonine.
Caption: Conceptual workflow for the stereoselective synthesis.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established chemical transformations for the synthesis of azetidine derivatives.[5] Researchers should optimize conditions based on their specific laboratory setup and available reagents.
Step 1: N-Protection of L-allothreonine
-
Dissolve L-allothreonine in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium bicarbonate or triethylamine) to the solution.
-
Slowly add the protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection or Fmoc-Cl for Fmoc protection) at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by extraction and purify the product by column chromatography to obtain N-protected L-allothreonine.
Step 2: Esterification
-
Dissolve the N-protected L-allothreonine in an appropriate solvent (e.g., dichloromethane or methanol).
-
Add an esterifying agent (e.g., diazomethane for methyl ester or isobutylene for tert-butyl ester) in the presence of a suitable catalyst if required.
-
Monitor the reaction by TLC until completion.
-
Remove the solvent under reduced pressure to obtain the corresponding ester.
Step 3: Activation of the Hydroxyl Group
-
Dissolve the protected amino ester in a dry aprotic solvent (e.g., pyridine or dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C and add a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Step 4: Intramolecular Cyclization
-
Dissolve the activated intermediate in a suitable polar aprotic solvent (e.g., DMF or THF).
-
Add a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) at a low temperature (e.g., 0 °C).
-
Stir the reaction mixture until the cyclization is complete.
-
Carefully quench the reaction with a proton source (e.g., saturated ammonium chloride solution).
-
Extract the azetidine derivative and purify by column chromatography.
Step 5: Deprotection
-
For Boc deprotection, treat the protected azetidine with a strong acid (e.g., trifluoroacetic acid in dichloromethane).
-
For Fmoc deprotection, use a mild base (e.g., piperidine in DMF).
-
For ester hydrolysis, use a base (e.g., lithium hydroxide in a THF/water mixture) followed by acidic workup.
-
After deprotection, purify the final product, 3-Methylazetidine-2-carboxylic acid, by recrystallization or ion-exchange chromatography.
Applications in Drug Discovery and Development
The rigid framework of 3-Methylazetidine-2-carboxylic acid makes it an attractive building block for the design of novel therapeutic agents. Its incorporation into peptides or small molecules can lead to improved metabolic stability, enhanced receptor binding affinity, and favorable pharmacokinetic profiles.
Role as a Proline Mimetic in Peptidomimetics
As a constrained analog of proline, 3-Methylazetidine-2-carboxylic acid can be incorporated into peptide sequences to induce specific secondary structures, such as β-turns. This is particularly valuable in the design of peptidomimetics that target protein-protein interactions or enzyme active sites. The methyl group at the 3-position can provide additional steric hindrance or favorable hydrophobic interactions, further modulating the biological activity.
Use in the Synthesis of Bioactive Molecules
The azetidine scaffold is present in several approved drugs and clinical candidates.[6][7] Derivatives of 3-Methylazetidine-2-carboxylic acid can serve as key intermediates in the synthesis of complex molecules with a wide range of biological activities, including but not limited to:
-
Enzyme Inhibitors: The constrained ring can orient functional groups in a precise manner to interact with the active site of enzymes.
-
Receptor Agonists and Antagonists: The rigid structure can lead to high-affinity binding to G-protein coupled receptors (GPCRs) and other cell surface receptors.
-
Antimicrobial Agents: The unique structural features of azetidines have been explored in the development of novel antibiotics.
Illustrative Signaling Pathway Involvement
The incorporation of 3-Methylazetidine-2-carboxylic acid derivatives into drug candidates can impact various signaling pathways. For instance, a hypothetical peptide-based drug targeting a specific kinase pathway could have its efficacy enhanced by the conformational constraints imposed by the azetidine ring.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion and Future Perspectives
3-Methylazetidine-2-carboxylic acid represents a class of chiral building blocks with significant potential in modern drug discovery. Its unique structural features provide a powerful tool for medicinal chemists to design molecules with improved potency, selectivity, and pharmacokinetic properties. The continued development of efficient and stereoselective synthetic routes will further expand its accessibility and application in the creation of next-generation therapeutics. As our understanding of the structure-activity relationships of complex biological systems grows, the demand for such conformationally constrained building blocks is expected to increase, solidifying the importance of 3-Methylazetidine-2-carboxylic acid in the pharmaceutical sciences.
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Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Publishing. [Link]
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